N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide
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Overview
Description
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thieno[3,4-c]pyrazole core, a cyclopropane ring, and a tert-butyl group. The presence of these functional groups makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide typically involves multiple steps. One common approach is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This method often employs mild conditions and can be catalyzed by various reagents, including silver and copper catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclocondensation reactions followed by purification steps such as recrystallization or chromatography. The use of microwave-assisted synthesis and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropane ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide exerts its effects is complex and involves multiple molecular targets and pathways. The thieno[3,4-c]pyrazole core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific signaling pathways, resulting in anti-inflammatory or anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-bis(tert-butyl)-1-methyl-1H-pyrazol-4-yl)nicotinamide
- 1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one
Uniqueness
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide stands out due to its unique combination of a thieno[3,4-c]pyrazole core and a cyclopropane ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C13H19N3OS |
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Molecular Weight |
265.38 g/mol |
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C13H19N3OS/c1-13(2,3)16-11(14-12(17)8-4-5-8)9-6-18-7-10(9)15-16/h8H,4-7H2,1-3H3,(H,14,17) |
InChI Key |
YMQBVVXFAIVLJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3CC3 |
Origin of Product |
United States |
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